1-(4-(3-((4-Fluorobenzyl)oxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-3-(3-methoxyphenyl)urea

Description

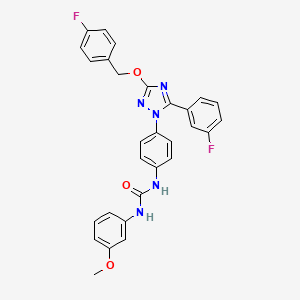

1-(4-(3-((4-Fluorobenzyl)oxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-3-(3-methoxyphenyl)urea is a urea-based small molecule featuring a 1,2,4-triazole core substituted with a 4-fluorobenzyloxy group, a 3-fluorophenyl moiety, and a phenyl ring linked to a 3-methoxyphenylurea group. The compound’s structure combines electron-withdrawing fluorine atoms and electron-donating methoxy groups, which may optimize its pharmacokinetic properties and target binding affinity.

Properties

IUPAC Name |

1-[4-[5-(3-fluorophenyl)-3-[(4-fluorophenyl)methoxy]-1,2,4-triazol-1-yl]phenyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23F2N5O3/c1-38-26-7-3-6-24(17-26)33-28(37)32-23-12-14-25(15-13-23)36-27(20-4-2-5-22(31)16-20)34-29(35-36)39-18-19-8-10-21(30)11-9-19/h2-17H,18H2,1H3,(H2,32,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRIGRBVGZQBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)N3C(=NC(=N3)OCC4=CC=C(C=C4)F)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(3-((4-Fluorobenzyl)oxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-3-(3-methoxyphenyl)urea (CAS No. 1192944-73-2) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications. This article synthesizes current research findings on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 527.52 g/mol. The presence of the triazole ring is significant, as it is known for its broad spectrum of biological activities.

| Property | Value |

|---|---|

| CAS Number | 1192944-73-2 |

| Molecular Formula | C29H23F2N5O3 |

| Molecular Weight | 527.52 g/mol |

| Boiling Point | Not available |

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles , including the compound , exhibit significant antifungal properties. The mechanism primarily involves the inhibition of cytochrome P450-dependent enzymes , particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols, disrupting fungal cell membrane integrity.

A study highlighted that triazole derivatives showed potent activity against various fungal strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL depending on structural modifications .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the triazole scaffold significantly influence biological efficacy:

- Fluorine Substituents : The introduction of fluorine atoms on the phenyl rings enhances antifungal activity. Compounds with mono-fluorine groups demonstrated better activity compared to those with multiple fluorine substitutions .

- Urea Linkage : The urea moiety contributes to enhanced binding affinity to target enzymes, further improving antifungal potency.

Case Study 1: Antifungal Efficacy

In a comparative study assessing various triazole derivatives against Candida species, the compound exhibited superior antifungal activity compared to established drugs like fluconazole and voriconazole. The study reported an MIC of 0.0313 μg/mL against fluconazole-resistant strains, showcasing its potential as a therapeutic agent in treating resistant fungal infections .

Case Study 2: Antibacterial Properties

Beyond antifungal activity, preliminary investigations suggest that this compound may also possess antibacterial properties. In vitro tests indicated moderate effectiveness against gram-positive bacteria such as Staphylococcus aureus. Further studies are needed to elucidate its full antibacterial spectrum and mechanisms .

Comparison with Similar Compounds

Fluorophenyl-Containing Ureas

- 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea (): Key Differences: Replaces the triazole core with a pyrazole ring and introduces a trifluoromethyl group. The pyrazole ring may alter hydrogen-bonding interactions compared to triazole derivatives . Synthesis: Prepared via isocyanate-amine coupling, similar to the target compound’s likely route .

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide ():

Triazole Derivatives with Sulfur-Containing Groups

- 4-(4-Fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole (): Key Differences: Incorporates a sulfanyl group and trifluoromethyl substituent. The trifluoromethyl group may improve resistance to oxidative metabolism .

Antimicrobial Triazole-Thiazole Hybrids

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Key Differences: Replaces the urea group with a thiazole ring and adds a chloro substituent. Thiazole rings may improve π-π stacking in hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Comparisons

Crystallographic and Analytical Data

- Crystallography : Isostructural analogs () adopt triclinic (P 1) symmetry with planar molecular conformations, suggesting the target compound may exhibit similar packing behavior .

- LC-MS Characterization : Analogs () were validated via LC-MS (e.g., m/z 231 [M + H]+ in ), indicating the target compound’s molecular weight and purity could be confirmed using comparable methods .

Q & A

Q. What are the key synthetic pathways for synthesizing this triazole-urea derivative, and how can intermediates be stabilized?

The synthesis involves multi-step reactions, including etherification, triazole ring formation, and urea coupling. A common approach for similar compounds (e.g., urea-linked triazoles) uses:

- Ether formation : Reacting 4-fluorobenzyl bromide with a phenolic intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Triazole cyclization : Employing Huisgen 1,3-dipolar cycloaddition or condensation of thiosemicarbazides with appropriate carbonyl precursors .

- Urea coupling : Using isocyanates or carbodiimide-mediated reactions to link phenylurea moieties . Intermediate stabilization : Protect reactive groups (e.g., amines) with Boc or Fmoc groups, and use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolve crystal packing and confirm substituent positions using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR, with attention to splitting patterns from fluorine atoms (e.g., ³J coupling in aromatic regions) .

- Mass spectrometry : Confirm molecular weight via HRMS (ESI-TOF) and monitor synthetic intermediates .

Advanced Research Questions

Q. How can structural disorder in the triazole ring be resolved during crystallographic refinement?

Disorder often arises from rotational flexibility of the triazole or fluorophenyl groups. Mitigation strategies include:

- Low-temperature data collection (e.g., 100 K) to reduce thermal motion .

- Multi-component refinement in SHELXL, assigning partial occupancy to disordered atoms .

- Validation tools : Check geometry using CCDC Mercury or PLATON to avoid overfitting .

Q. What experimental designs are optimal for evaluating SAR against kinase targets?

- Substituent variation : Synthesize analogs with modified fluorobenzyl or methoxyphenyl groups to assess steric/electronic effects .

- In vitro assays : Use fluorescence polarization (FP) or TR-FRET to measure binding affinity (IC₅₀) against purified kinases .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

| Substituent Position | Activity (IC₅₀, nM) | Notes |

|---|---|---|

| 4-Fluorobenzyl | 0.09 ± 0.06 | High affinity for NK-1 receptors |

| 3-Methoxyphenyl | 1.8 ± 0.3 | Reduced activity compared to 4-fluoro analogs |

Q. How do discrepancies in reported biological activities arise, and how can they be resolved?

Contradictions often stem from:

- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or readout methods (radioligand vs. fluorescence). Standardize protocols using guidelines like NIH Assay Guidance Manual.

- Solubility issues : Use co-solvents (e.g., DMSO ≤ 0.1%) and confirm compound stability via LC-MS .

- Metabolic interference : Compare in vitro (microsomal assays) and in vivo (rodent PK) data to identify off-target effects .

Q. What strategies improve oral bioavailability in preclinical models?

- Prodrug design : Introduce ester or phosphate groups to enhance solubility .

- Formulation : Use lipid-based carriers (e.g., SNEDDS) or co-administration with CYP450 inhibitors to prolong half-life .

- In vivo validation : Test in gerbil models for CNS penetration or ferrets for antiemetic efficacy, monitoring plasma levels via LC-MS/MS .

Methodological Considerations

Q. How can computational modeling guide the optimization of fluorine substitution patterns?

- Quantum mechanics (QM) : Calculate electrostatic potentials (ESP) to predict fluorophenyl ring interactions with hydrophobic pockets .

- Free-energy perturbation (FEP) : Compare binding energies of 3- vs. 4-fluorophenyl analogs to prioritize synthesis .

Q. What safety protocols are essential for handling fluorinated intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.